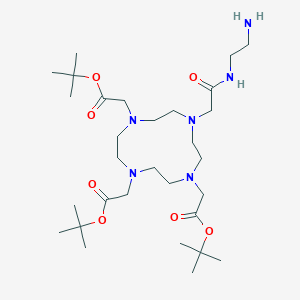

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

Description

BenchChem offers high-quality 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H58N6O7/c1-28(2,3)41-25(38)21-34-14-12-33(20-24(37)32-11-10-31)13-15-35(22-26(39)42-29(4,5)6)17-19-36(18-16-34)23-27(40)43-30(7,8)9/h10-23,31H2,1-9H3,(H,32,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVUPYCMMXREXSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H58N6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a key bifunctional chelating agent instrumental in the advancement of radiopharmaceuticals and molecular imaging. Its unique structure, featuring a DOTA macrocycle for robust metal chelation, a reactive aminoethyl group for bioconjugation, and tert-butyl ester protecting groups for controlled synthesis, makes it a versatile tool in the development of targeted diagnostic and therapeutic agents.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers in its effective utilization.

Core Concepts and Chemical Properties

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), with the CAS number 173308-19-5, is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][2] The core DOTA framework provides a high-affinity binding site for a variety of trivalent metal ions, forming highly stable complexes. This stability is crucial in radiopharmaceutical applications to prevent the premature release of the radiometal in vivo.[2]

The key features of its chemical structure are:

-

DOTA Macrocycle: Forms thermodynamically stable and kinetically inert complexes with radionuclides.

-

Aminoethyl-mono-amide Group: Provides a primary amine functional group that serves as a readily available attachment point for covalent conjugation to biomolecules such as peptides, antibodies, and other targeting ligands.[1][2]

-

Tris(tBu ester) Groups: These tert-butyl ester groups protect three of the four carboxylic acid arms of the DOTA cage. This protection strategy allows for selective conjugation through the aminoethyl group and prevents unwanted side reactions during the coupling process. The tert-butyl esters can be removed under acidic conditions to allow for metal chelation.[1]

A summary of its chemical and physical properties is presented in the table below.

| Property | Value |

| Full Chemical Name | tert-butyl 2-[4-[2-(2-aminoethylamino)-2-oxoethyl]-7,10-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate |

| CAS Number | 173308-19-5 |

| Molecular Formula | C₃₀H₅₈N₆O₇ |

| Molecular Weight | 614.82 g/mol |

| Purity | > 96% |

Data Presentation

Table 1: Radiolabeling Efficiency and Specific Activity of ⁶⁸Ga-labeled DOTA-Peptides

| Peptide | Radiolabeling Efficiency (%) | Molar Activity (MBq/nmol) | Specific Activity (GBq/µmol) | Reference |

| [⁶⁸Ga]P5 | >95% | 2.8 | 2.8 | [3] |

| [⁶⁸Ga]P6 | >95% | 1.7 | 1.7 | [3] |

| ⁶⁸Ga-DOTATOC | Not specified | Not specified | up to 1 | [4] |

Table 2: In Vitro Stability of DOTA-Radioconjugates in Human Serum

| Radioconjugate | Incubation Time | % Intact Conjugate | Reference |

| ⁸⁸Y-DOTA | 17 days | No significant release | [1] |

| [¹⁷⁷Lu]Lu-PSMA-617 | 24 hours | >99% | [5] |

| [¹⁷⁵Lu]Lu-DOTAGA-mAb (p-NCS-bz linker) | 24 hours | ≥99% | [5] |

| [¹⁷⁵Lu]Lu-DOTAGA-mAb (cysteine-maleimide linker) | 24 hours | 92% | [5] |

Experimental Protocols

Synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

A plausible synthetic route would be:

-

Activation of DOTA-tris(tBu ester): The free carboxylic acid of DOTA-tris(tBu ester) is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester.

-

Coupling with protected ethylenediamine: The activated DOTA-tris(tBu ester) is then reacted with a mono-protected ethylenediamine, such as N-Boc-ethylenediamine.

-

Deprotection: The Boc protecting group is removed from the terminal amine using an acid, such as trifluoroacetic acid (TFA), to yield the final product.

-

Purification: The crude product is purified using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).

A procedure for the synthesis of a related compound, (2-Aminoethyl)carbamic acid tert-butyl ester, which could be used in the coupling step, involves the reaction of tert-butyl phenyl carbonate with 1,2-ethanediamine in ethanol.[6]

Bioconjugation to a Monoclonal Antibody (mAb)

This protocol is a general guideline for the conjugation of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a monoclonal antibody via the formation of a stable amide bond. This requires the activation of a carboxyl group on the antibody or, more commonly, the modification of the chelator to be amine-reactive. For this guide, we will assume the primary amine of the chelator is reacting with an activated carboxyl group on the antibody.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Antibody Preparation: Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS, pH 7.4.

-

Activation of Antibody Carboxyl Groups:

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the mAb solution.

-

Allow the reaction to proceed at room temperature for 1 hour to form the amine-reactive NHS ester on the antibody's glutamic and aspartic acid residues.

-

-

Conjugation:

-

Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in anhydrous DMF.

-

Add a 5 to 10-fold molar excess of the dissolved chelator to the activated mAb solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

-

-

Quenching the Reaction: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

-

Purification: Purify the resulting DOTA-mAb conjugate from the excess chelator and other reagents using size-exclusion chromatography (e.g., a PD-10 column) equilibrated with a suitable storage buffer (e.g., PBS).

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines the radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (1 M, pH 4.5)

-

DOTA-conjugated peptide

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain a solution of ⁶⁸GaCl₃.

-

Reaction Setup:

-

In a sterile, pyrogen-free vial, add the desired amount of DOTA-conjugated peptide (typically 10-50 µg).

-

Add sodium acetate buffer to adjust the pH of the ⁶⁸GaCl₃ solution to between 3.5 and 4.5.

-

Add the pH-adjusted ⁶⁸GaCl₃ solution to the vial containing the peptide.

-

-

Incubation: Incubate the reaction mixture at 95°C for 5-15 minutes.

-

Quality Control: After incubation, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity of the ⁶⁸Ga-labeled peptide.

Mandatory Visualizations

Diagram 1: General Workflow for the Development of a ⁶⁸Ga-labeled Radiopharmaceutical

Caption: Workflow from chelator to in vivo application.

Diagram 2: Bioconjugation Reaction Scheme

Caption: Amide bond formation in bioconjugation.

Diagram 3: Radiolabeling Workflow with Gallium-68

Caption: Step-by-step ⁶⁸Ga radiolabeling process.

References

- 1. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Aminoethyl-mono-amide-DOTA-tris(t-Bu ester) | AxisPharm [axispharm.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Liquid Chromatography ICP-MS to Assess the Stability of 175Lu- and natGa-Based Tumor-Targeting Agents towards the Development of 177Lu- and 68Ga-Labeled Radiopharmaceuticals | MDPI [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Technical Guide: 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional chelator, 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester). This compound is a cornerstone in the development of targeted radiopharmaceuticals and molecular imaging agents, playing a crucial role in advancing diagnostics and therapy in oncology and other medical fields.

Core Structure and Function

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its structure is meticulously designed for a dual purpose. The DOTA macrocycle forms highly stable complexes with a variety of metal ions, particularly radiometals used in medical imaging and therapy.[1][2] Three of the four carboxylic acid groups of the DOTA core are protected as tert-butyl (tBu) esters. This protection strategy prevents unwanted side reactions during the conjugation of the molecule to a biological vector.[2][3] The fourth carboxylic acid is functionalized with a 2-aminoethyl mono-amide linker, which provides a primary amine group for covalent attachment to biomolecules such as peptides, antibodies, and other targeting ligands.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).

| Property | Value | Source(s) |

| CAS Number | 173308-19-5 | [3][4] |

| Molecular Formula | C₃₀H₅₈N₆O₇ | [4][5] |

| Molecular Weight | 614.82 g/mol | [4][5] |

| Purity | >95% | [6] |

| Alternate Name | DOTA-tris(t-Bu ester) Ethylenediamino Monoamide |

Experimental Protocols

Representative Synthesis Protocol

While the precise, proprietary synthesis protocols may vary between suppliers, a representative method for the synthesis of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) involves the coupling of DOTA-tris(tBu ester) with a protected form of ethylenediamine. The following is a plausible, multi-step synthesis based on established organic chemistry principles for amide bond formation.

Step 1: Preparation of Mono-Boc-ethylenediamine

A common method for the mono-protection of a symmetrical diamine like ethylenediamine is to use a limiting amount of the protecting group reagent.

-

Dissolve an excess of ethylenediamine (e.g., 5-10 equivalents) in a suitable solvent such as dichloromethane (DCM) or a biphasic system.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, perform an aqueous workup to remove the excess ethylenediamine and inorganic salts.

-

Purify the resulting mono-Boc-ethylenediamine by column chromatography on silica gel.

Step 2: Amide Coupling with DOTA-tris(tBu ester)

The free carboxylic acid of DOTA-tris(tBu ester) is activated to facilitate amide bond formation with the free amine of mono-Boc-ethylenediamine.

-

Dissolve DOTA-tris(tBu ester) (1 equivalent) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or DCM.

-

Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of mono-Boc-ethylenediamine (1.2 equivalents) in the same solvent to the activated DOTA-tris(tBu ester) solution.

-

Continue stirring at room temperature for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield Boc-protected 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to expose the primary amine.

-

Dissolve the purified Boc-protected intermediate in a suitable solvent like DCM.

-

Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Remove the solvent and excess TFA under reduced pressure.

-

The final product, 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), can be purified by precipitation from a non-polar solvent like diethyl ether or by preparative high-performance liquid chromatography (HPLC).

Characterization: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

General Bioconjugation Protocol

The primary amine of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) can be conjugated to various functional groups on biomolecules. A common strategy is the formation of a stable amide or thiourea bond.

Amide Bond Formation with a Carboxylic Acid on a Biomolecule:

-

Activate the carboxylic acid group on the targeting biomolecule (e.g., a peptide or antibody) using a standard coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) in an appropriate buffer (e.g., MES buffer, pH 6.0).

-

Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in a suitable buffer (e.g., PBS, pH 7.4).

-

Add the solution of the DOTA derivative to the activated biomolecule.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

-

Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted DOTA derivative and coupling reagents.

Thiourea Bond Formation with an Isothiocyanate on a Biomolecule:

-

Dissolve the isothiocyanate-functionalized biomolecule in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.0).

-

Add a solution of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in the same buffer.

-

Incubate the reaction mixture for 2-4 hours at room temperature.

-

Purify the conjugate using size-exclusion chromatography or dialysis.

General Radiolabeling Protocol

The DOTA moiety of the bioconjugate is radiolabeled with a suitable radionuclide after the removal of the tBu protecting groups.

Step 1: Deprotection of tBu Esters

-

Treat the DOTA-bioconjugate with a solution of TFA (typically 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

-

Precipitate the deprotected conjugate with cold diethyl ether.

-

Wash the precipitate several times with cold ether and dry under vacuum.

Step 2: Radiolabeling with a Radionuclide (e.g., Gallium-68)

-

Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using ultrapure HCl.

-

Add the deprotected DOTA-bioconjugate (typically 10-50 µg) dissolved in a suitable buffer (e.g., sodium acetate buffer, pH 4.0-5.0) to the ⁶⁸GaCl₃ eluate.

-

Heat the reaction mixture at 95-100°C for 5-15 minutes.

-

Cool the reaction to room temperature.

-

Determine the radiochemical purity using radio-TLC or radio-HPLC.

-

If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge.

Visualizations

Chemical Structure

References

- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester): A Key Bifunctional Chelator in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), a crucial bifunctional chelator employed in the development of targeted radiopharmaceuticals and molecular imaging agents. This document details its chemical properties, outlines key experimental methodologies, and illustrates its application workflow.

Core Compound Data

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its unique structure incorporates three tert-butyl (tBu) ester protecting groups and a reactive primary amine, making it an ideal building block for conjugating to biomolecules.

The quantitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 614.8 g/mol | [1][2] |

| 614.82 g/mol | [3] | |

| 614.83 g/mol | [4] | |

| 695.7 g/mol (as HBr salt) | [5][6] | |

| Molecular Formula | C₃₀H₅₈N₆O₇ | [1][3][4] |

| C₃₀H₅₈N₆O₇·HBr (as HBr salt) | [6] | |

| CAS Number | 173308-19-5 | [1][2][3][4][5][6] |

| Purity | ≥94% - >96% | [4][5][6] |

Principle and Applications

The core utility of this molecule lies in its bifunctional nature. The DOTA macrocycle is an exceptionally stable chelator for various metal ions, particularly trivalent metals like Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) for targeted radionuclide therapy.[5] The three tert-butyl ester groups protect the carboxylates of the DOTA cage, preventing them from participating in unintended reactions during the conjugation step.[5] The terminal aminoethyl group provides a nucleophilic primary amine, which serves as a reactive handle for covalent attachment to targeting biomolecules such as peptides, antibodies, or small molecule ligands.[5]

This design allows for a multi-step approach in creating radiopharmaceuticals, a process often referred to as a pretargeting strategy.[3]

Experimental Protocols

The following sections provide representative methodologies for the use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester). These are generalized protocols based on standard laboratory practices for similar DOTA derivatives and should be optimized for specific applications.

Bioconjugation to a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the conjugation of the chelator to a peptide on a solid support, a common method for creating DOTA-peptide conjugates.[4][7]

Materials:

-

Fmoc-protected peptide-resin

-

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

-

Coupling agents (e.g., HBTU/HATU)

-

Base (e.g., DIPEA/NMM)

-

Solvents: DMF, DCM

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/TIPS)

Methodology:

-

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treatment with 20% piperidine in DMF.

-

Activation: The carboxylic acid on the targeting molecule (if the peptide is being coupled to the amine of the DOTA derivative) or the DOTA-derivative's amine (if coupling to a peptide's carboxyl group) is activated. For coupling to the amine of the DOTA derivative, the peptide's C-terminal carboxyl group is activated using a coupling agent like HBTU in the presence of a base such as DIPEA.

-

Coupling: The activated peptide is added to a solution of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in DMF. The reaction is allowed to proceed for several hours at room temperature.

-

Washing: The resulting DOTA-peptide conjugate, still attached to the resin, is thoroughly washed with DMF and DCM to remove excess reagents.

-

Cleavage and Global Deprotection: The conjugate is cleaved from the resin, and all remaining side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., Reagent K) for 2-4 hours.

-

Purification: The crude product is precipitated with cold diethyl ether, and the resulting solid is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Deprotection of tert-Butyl Esters

Prior to radiolabeling, the tert-butyl ester groups must be removed to provide the free carboxylates necessary for metal chelation.

Materials:

-

Lyophilized tBu-protected DOTA-conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIPS) (as a scavenger)

-

Dichloromethane (DCM) or neat TFA

Methodology:

-

Dissolve the DOTA-conjugate in a solution of 95% TFA, 2.5% water, and 2.5% TIPS.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Remove the TFA under a stream of nitrogen or by rotary evaporation.

-

Precipitate the deprotected conjugate by adding cold diethyl ether.

-

Wash the pellet with cold ether and dry under a vacuum.

-

Confirm complete deprotection via mass spectrometry.

Radiolabeling with Gallium-68 (⁶⁸Ga)

This protocol outlines a typical procedure for labeling the deprotected DOTA-conjugate with ⁶⁸Ga for PET imaging.

Materials:

-

Deprotected DOTA-conjugate

-

⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator

-

Sodium acetate or HEPES buffer (metal-free)

-

Heating block

Methodology:

-

Adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5 using a sodium acetate buffer.

-

Add the deprotected DOTA-conjugate (typically 10-50 µg) to the buffered ⁶⁸Ga solution.

-

Heat the reaction mixture at 95°C for 5-15 minutes.

-

Cool the reaction to room temperature.

-

Assess the radiochemical purity (RCP) using radio-TLC or radio-HPLC. An RCP of >95% is typically required for in vivo use.

-

If necessary, purify the radiolabeled conjugate using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga.

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for utilizing 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in the development of a targeted radiopharmaceutical and the principle of pretargeted imaging.

Caption: General workflow for creating a radiopharmaceutical.

References

- 1. Solid-phase synthesis of DOTA-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Solid phase synthesis in the development of magnetic resonance imaging probes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO00921K [pubs.rsc.org]

- 4. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DOTA-tetrazine probes with modified linkers for tumor pretargeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Peptide-based positron emission tomography probes: current strategies for synthesis and radiolabelling - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00397J [pubs.rsc.org]

The Gatekeeper of Chelation: A Technical Guide to Tert-Butyl Ester Protecting Groups in Chelator Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of radiopharmaceuticals and molecular imaging, the precise control of molecular architecture is paramount. Chelating agents, the molecular scaffolds that securely encapsulate radiometals, are central to the design of targeted diagnostic and therapeutic agents. The strategic use of protecting groups is a cornerstone of their synthesis, and among these, the tert-butyl ester stands out for its unique combination of stability and selective lability. This technical guide provides an in-depth exploration of the role of tert-butyl esters in the synthesis and application of chelators, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in this dynamic field.

The Strategic Advantage of Tert-Butyl Ester Protection

The carboxylate groups of chelators are essential for coordinating with metal ions. However, during the synthesis of bifunctional chelators—which are designed to be conjugated to targeting biomolecules like peptides or antibodies—these reactive groups can interfere with the desired chemical transformations. Tert-butyl esters serve as temporary "gatekeepers," masking the carboxylic acid functionalities to prevent unwanted side reactions.

The primary advantages of using tert-butyl esters as protecting groups in this context are:

-

Robust Stability: Tert-butyl esters are stable under a wide range of reaction conditions, including those typically used for peptide synthesis and bioconjugation.[1]

-

Selective Cleavage: They can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), which allows for the deprotection of the chelator after it has been successfully conjugated to the targeting moiety.[2] This orthogonality is crucial for complex multi-step syntheses.[1]

This guide will focus on the application of tert-butyl ester protecting groups in three widely used chelators: DOTA, NOTA, and HBED-CC.

Synthesis and Deprotection: A Tale of Three Chelators

The introduction and removal of tert-butyl ester protecting groups are critical steps in the synthesis of bifunctional chelators. The following sections provide an overview of these processes for DOTA, NOTA, and HBED-CC, supported by quantitative data and detailed protocols.

DOTA-tris(tBu)ester: A Workhorse in Radiopharmaceuticals

1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) is a macrocyclic chelator renowned for forming highly stable complexes with a variety of radiometals, including Gallium-68 and Lutetium-177.[2][3] The tris(tert-butyl ester) derivative, DOTA-tris(tBu)ester, leaves one carboxylic acid group free for conjugation.[3]

Synthesis: The synthesis of DOTA-tris(tBu)ester is a well-established procedure. A straightforward method involves the selective hydrolysis of a tetra(tert-butyl) ester precursor under basic conditions, taking advantage of the differential reactivity of the ester groups.[4] Another common approach is the direct alkylation of cyclen with tert-butyl bromoacetate.[5]

Deprotection: The removal of the tert-butyl esters is typically achieved by treatment with trifluoroacetic acid (TFA).[6] The reaction proceeds via an acid-catalyzed elimination mechanism, generating the free carboxylic acids and isobutylene as a volatile byproduct.[7]

Table 1: Quantitative Data for DOTA-tris(tBu)ester Synthesis and Deprotection

| Parameter | Value/Condition | Reference(s) |

| Synthesis Yield | 92% (via selective hydrolysis) | [4] |

| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | [8] |

| TFA Concentration | Typically 50-95% in DCM | [8][9] |

| Deprotection Time | 2-3 hours | [10] |

| Deprotection Temperature | Room Temperature | [8] |

| Deprotection Yield | Generally quantitative | [11] |

NOTA-bis(tBu)ester: Tailored for Smaller Radiometals

1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) is another important macrocyclic chelator, particularly valued for its rapid and stable complexation with Gallium-68 at room temperature.[10] The bis(tert-butyl ester) derivative, NOTA-bis(tBu)ester, provides a single carboxylic acid for bioconjugation.[12]

Synthesis and Deprotection: The synthesis and deprotection of NOTA-bis(tBu)ester follow similar principles to those of DOTA-tris(tBu)ester, involving the alkylation of the parent macrocycle and subsequent acid-labile cleavage of the protecting groups.

Table 2: Quantitative Data for NOTA-bis(tBu)ester Synthesis and Deprotection

| Parameter | Value/Condition | Reference(s) |

| Synthesis | Alkylation of 1,4,7-triazacyclononane | [12] |

| Deprotection Reagent | Trifluoroacetic acid (TFA) | [12] |

| Deprotection Conditions | Standard acidic treatment | [12] |

| Deprotection Yield | High | [12] |

HBED-CC-tris(tert-butyl ester): An Acyclic Chelator for Gallium-68

N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) is an acyclic chelator that exhibits rapid and strong binding to Gallium-68 at ambient temperature.[13][14] The tris(tert-butyl ester) derivative is a key precursor for creating non-symmetric HBED-CC based radiopharmaceuticals.[13][15]

Synthesis: A convenient synthesis for HBED-CC-tris(tert-butyl ester) has been reported with an overall yield of 28%.[16] An innovative method using a solid phase and a microwave reactor has also been developed to obtain the product with high purity and yield.[14]

Deprotection: Similar to the macrocyclic chelators, the tert-butyl esters of HBED-CC are removed using TFA to reveal the free carboxylates necessary for metal chelation.[4]

Table 3: Quantitative Data for HBED-CC-tris(tert-butyl ester) Synthesis and Deprotection

| Parameter | Value/Condition | Reference(s) |

| Synthesis Yield | 28% (overall) | [16] |

| Deprotection Reagent | Trifluoroacetic acid (TFA) | [4] |

| Deprotection Conditions | Standard acidic treatment | [4] |

| Deprotection Yield | High | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving tert-butyl ester protected chelators.

Protocol 1: Synthesis of HBED-CC-tris(tert-butyl ester)[16]

-

Alkylation:

-

Suspend compound 10 (1.10 g, 2.26 mmol, 1 equiv) and anhydrous sodium carbonate (0.96 g, 9.06 mmol, 4 equiv) in anhydrous acetonitrile (25 mL).

-

Add tert-butyl 2-bromoacetate (0.93 g, 4.76 mmol, 2.1 equiv) to the mixture.

-

Stir the reaction mixture under reflux conditions for 3.5 hours.

-

Cool the mixture to room temperature, filter, and remove the solvent under reduced pressure.

-

-

Hydrolysis and Purification:

-

Slowly add sodium hydroxide solution (4 M, 5 mL) to the crude product.

-

Stir for 1 hour, then cool in an ice-bath.

-

Adjust the pH to 5–6 with HCl (0.5 M, ca. 40 mL).

-

Extract the crude product with ethyl acetate.

-

Dry the organic phase over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify by flash column chromatography (ethyl acetate–hexane, 3:2) to yield HBED-CC-tris(tert-butyl ester) as a colorless solid (0.53 g, 0.76 mmol, 33.4% for this step). The overall product yield is reported as 28%.[16]

-

Protocol 2: General Procedure for TFA-mediated Deprotection of a tert-Butyl Ester Protected Chelator-Peptide Conjugate[1][10]

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/H2O/triisopropylsilane (TIS) (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap the reactive tert-butyl cations generated during deprotection, preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[15]

-

Deprotection:

-

Treat the resin-bound peptide-chelator conjugate with the cleavage cocktail.

-

Stir the mixture at room temperature for 2-3 hours.

-

-

Isolation:

-

Filter the resin and wash it with TFA.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Centrifuge the mixture and decant the ether.

-

Wash the peptide pellet with cold diethyl ether multiple times.

-

Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification: Purify the deprotected conjugate by preparative high-performance liquid chromatography (HPLC).

Protocol 3: Radiolabeling of a Deprotected DOTA-Peptide Conjugate with Gallium-68[17][18]

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.[17]

-

Labeling Reaction:

-

Purification:

-

Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.

-

Wash the cartridge with water to remove uncomplexed ⁶⁸Ga.

-

Elute the radiolabeled peptide with a small volume of ethanol/water or ethanol/saline.[17]

-

-

Quality Control: Analyze the radiochemical purity of the final product using radio-TLC or radio-HPLC.[17]

Visualizing the Chemistry: Workflows and Pathways

Diagrams are invaluable tools for understanding complex chemical processes and biological interactions. The following visualizations, created using the DOT language for Graphviz, illustrate key workflows and a relevant signaling pathway.

Caption: Synthetic workflow for a tert-butyl ester protected chelator.

Caption: Workflow for conjugation and deprotection of a chelator.

Caption: A typical workflow for Gallium-68 radiolabeling.

Caption: Simplified signaling pathway for PSMA-targeted agents.

Conclusion

The use of tert-butyl esters as protecting groups is a fundamental and enabling strategy in the synthesis of advanced chelators for radiopharmaceutical applications. This approach provides the necessary control over reactivity to allow for the precise construction of bifunctional chelators conjugated to a wide array of targeting molecules. The detailed protocols, quantitative data, and visual workflows presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals. A thorough understanding of the principles and practices outlined herein is essential for the continued innovation of targeted radiopharmaceuticals for the diagnosis and treatment of disease.

References

- 1. Synthesis of a Bifunctional Cross‐Bridged Chelating Agent, Peptide Conjugation, and Comparison of 68Ga Labeling and Complex Stability Characteristics with Established Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 3. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Evaluation of 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetic Acid-Derived, Redox-Sensitive Contrast Agents for Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chempep.com [chempep.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. echemi.com [echemi.com]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 17. benchchem.com [benchchem.com]

- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents. We will delve into its core properties, experimental protocols for its use, and the underlying principles of its application in medicine.

Core Concepts: Understanding 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a derivative of the macrocyclic chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its unique structure incorporates three key functional components:

-

The DOTA macrocycle: This forms a highly stable cage-like structure that can encapsulate a variety of trivalent metal ions, particularly radiometals used in medical imaging and therapy. The exceptional stability of the DOTA-metal complex is crucial to prevent the premature release of the radionuclide in vivo.[1]

-

Tris(tBu ester) groups: These tert-butyl ester groups protect three of the four carboxylic acid arms of the DOTA macrocycle. This protection prevents them from reacting during the conjugation process and are typically removed in a final deprotection step before radiolabeling.

-

A 2-Aminoethyl-mono-amide linker: This provides a primary amine group at the end of a short spacer arm. This amine group serves as a reactive handle for straightforward conjugation to biomolecules, such as peptides and antibodies, which possess available carboxylic acid groups or can be modified to present them.

Physicochemical Properties and Specifications

The following table summarizes the key physicochemical properties of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).

| Property | Value | Reference |

| Molecular Formula | C₃₀H₅₈N₆O₇ | [2] |

| Molecular Weight | 614.82 g/mol | [2] |

| Purity | >96% | [3] |

| CAS Number | 173308-19-5 | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF |

Experimental Protocols

Bioconjugation to Peptides and Antibodies

The primary amine of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) allows for its covalent attachment to biomolecules, most commonly through the formation of a stable amide bond with a carboxylic acid group on the target molecule. This is typically achieved using carbodiimide chemistry.

Materials:

-

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

-

Peptide or antibody with an available carboxyl group

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Conjugation Buffer (e.g., 0.1 M MES buffer, pH 6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Antibody/Peptide Preparation: Dissolve the peptide or antibody in the conjugation buffer to a final concentration of 2-5 mg/mL.

-

Activation of Carboxyl Groups:

-

Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or sulfo-NHS) to the antibody/peptide solution.

-

Incubate for 15-30 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in a small amount of DMSO and then add it to the activated antibody/peptide solution. A 10- to 50-fold molar excess of the DOTA derivative over the biomolecule is recommended.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove unconjugated DOTA derivative and other reagents by size-exclusion chromatography or dialysis.

-

Deprotection of tBu Esters: The tert-butyl ester protecting groups are typically removed using a strong acid, such as trifluoroacetic acid (TFA), prior to radiolabeling. This step must be carefully optimized to avoid degradation of the biomolecule.

-

Characterization: The final DOTA-conjugated biomolecule should be characterized to determine the number of DOTA molecules per biomolecule, typically by mass spectrometry.

Radiolabeling with Gallium-68

Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide widely used for PET imaging.

Materials:

-

DOTA-conjugated biomolecule (deprotected)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (0.5 M, pH 4.0-4.5)

-

Heating block

-

C18 Sep-Pak cartridge for purification

-

Ethanol

-

Sterile water for injection

Procedure:

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Reaction Setup:

-

In a sterile, metal-free vial, dissolve the DOTA-conjugated biomolecule in the sodium acetate buffer.

-

Add the ⁶⁸GaCl₃ eluate to the vial. The final pH of the reaction mixture should be between 3.8 and 4.5.

-

-

Radiolabeling: Heat the reaction mixture at 85-95°C for 5-15 minutes.[1]

-

Purification:

-

Pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. The ⁶⁸Ga-DOTA-biomolecule will be retained on the cartridge.

-

Wash the cartridge with sterile water to remove any unreacted ⁶⁸Ga.

-

Elute the final product from the cartridge with a small volume of 50% ethanol.[1]

-

-

Quality Control: The radiochemical purity of the final product should be determined by radio-TLC or radio-HPLC.

Radiolabeling with Lutetium-177

Lutetium-177 (¹⁷⁷Lu) is a beta- and gamma-emitting radionuclide used for targeted radionuclide therapy.

Materials:

-

DOTA-conjugated biomolecule (deprotected)

-

¹⁷⁷LuCl₃ solution

-

Sodium acetate or gentisate buffer (0.5 M, pH 4.0-5.5)

-

Heating block

Procedure:

-

Reaction Setup: In a sterile reaction vial, combine the DOTA-conjugated biomolecule with the appropriate buffer to achieve a pH between 4.0 and 5.5.[1]

-

Radiolabeling: Add the ¹⁷⁷LuCl₃ solution to the vial and incubate at 90-95°C for 15-30 minutes.

-

Quality Control: The radiochemical purity of the final product should be assessed by radio-TLC or radio-HPLC. Purification is typically not required if high radiochemical purity is achieved.

Quantitative Data

The following tables summarize key quantitative data related to the use of DOTA-conjugated biomolecules.

Table 1: Radiolabeling Efficiency and Stability

| Radionuclide | Biomolecule | Radiolabeling Efficiency | Stability (in serum) | Reference |

| ⁶⁸Ga | DOTA-peptides | >95% | >90% after 4 hours | [4] |

| ¹⁷⁷Lu | DOTA-antibodies | >95% | >90% after 72 hours | [5] |

| ¹¹¹In | DOTA-peptides | >95% | >95% after 24 hours | [6] |

Table 2: Impact of DOTA Conjugation on Antibody Properties

| Number of DOTA per Antibody | Immunoreactivity | Blood Clearance | Tumor Uptake | Reference |

| 1 - 3 | High (approx. 85-88%) | Slower | High | [7] |

| 6 - 8 | High (approx. 78-87%) | Faster | Moderate | [7] |

| 11 | Low (approx. 24%) | Fastest | Low | [7] |

Visualizing Workflows and Pathways

Experimental Workflow for Radiopharmaceutical Production

The following diagram illustrates the general workflow for the production of a DOTA-based radiopharmaceutical, from conjugation to quality control.

Caption: Experimental workflow for DOTA-based radiopharmaceutical production.

Signaling Pathway of Targeted Radionuclide Therapy

This diagram illustrates the mechanism of action of a DOTA-conjugated radiopharmaceutical in targeted radionuclide therapy.

Caption: Signaling pathway of targeted radionuclide therapy with DOTA-conjugates.

References

- 1. benchchem.com [benchchem.com]

- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-specific Conjugation of 6 DOTA Chelators to a CA19-9-targeting scFv-Fc Antibody for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DOTA Derivatives in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,4,7,10-tetraazacyclodododecane-1,4,7,10-tetraacetic acid (DOTA) derivatives and their pivotal role in the field of bioconjugation. DOTA and its analogues are macrocyclic chelators renowned for their ability to form highly stable complexes with a variety of metal ions, particularly trivalent radiometals.[1][2][3] This property makes them indispensable for the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy.[2][3][4][5]

Core Concepts

DOTA's macrocyclic structure provides a pre-organized cavity that securely encapsulates a metal ion, leading to complexes with exceptional thermodynamic stability and kinetic inertness. This is crucial for in vivo applications to prevent the release of potentially toxic free radiometals. Bifunctional DOTA derivatives are synthesized to include a reactive functional group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate, which allows for covalent attachment to biomolecules like peptides, antibodies, and other targeting vectors.[6]

Quantitative Data on DOTA-Metal Complexes

The choice of a DOTA derivative and the corresponding radiometal is dictated by the specific application, whether it be for diagnostic imaging with positron emission tomography (PET) or single-photon emission computed tomography (SPECT), or for therapeutic purposes. The following tables summarize key quantitative parameters for various DOTA-metal complexes.

Table 1: Thermodynamic Stability Constants (log K) of DOTA and Its Derivatives with Medically Relevant Metal Ions

| Chelator | Metal Ion | Log K | Reference(s) |

| DOTA | Ga³⁺ | 21.34 | [7] |

| DOTA | Lu³⁺ | 23.06 - 26.21 | [8][9] |

| DOTA | Y³⁺ | 24.9 | [7] |

| DOTA | In³⁺ | 23.9 | [7] |

| DOTA | Cu²⁺ | 22.4 | |

| DOTA | Gd³⁺ | 25.6 | [7] |

| DOTA | Bi³⁺ | 30.3 | [7] |

| DOTAGA | Gd³⁺ | 24.78 | [7] |

Note: Stability constants can vary depending on the experimental conditions such as pH, temperature, and ionic strength.[10][11]

Table 2: Radiolabeling Efficiency and Conditions for DOTA-Bioconjugates

| Radiometal | Bioconjugate | Radiolabeling Yield (%) | Temperature (°C) | Time (min) | Reference(s) |

| ⁶⁸Ga | DOTA-TATE | >97% | 99 | 20 | [12] |

| ¹⁷⁷Lu | DOTA-TOC | 98.3 ± 0.6 | 95 | 20-30 | [1] |

| ⁹⁰Y | DOTA-TOC | 96.2 ± 4.9 | 95 | 20-30 | [1] |

| ⁶⁸Ga | DOTA-Glutamine Analogues | >90% | Room Temp | - | [13] |

| ¹⁷⁷Lu | DOTA-PSMA | >95% | 95 | 15 | [14] |

Table 3: In Vivo Performance of DOTA-Based Radiopharmaceuticals

| Radiopharmaceutical | Tumor Model | Tumor Uptake (%ID/g) at 1h p.i. | Tumor-to-Kidney Ratio at 1h p.i. | Reference(s) |

| [¹⁷⁷Lu]Lu-DOTA-TATE | NCl-H69 (SCLC) | ~15 | ~0.5 | |

| [²¹²Pb]Pb-DOTAMTATE | AR42J (NET) | ~12 | ~1.2 | [15] |

| [¹⁷⁷Lu]Lu-DOTA-TATE | HRS1 (Hepatoma) | ~2.5 | - | [16] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of DOTA-bioconjugates. Below are protocols for key experimental procedures.

Protocol 1: Conjugation of DOTA-NHS Ester to a Monoclonal Antibody

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

-

DOTA-NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography (SEC) column (e.g., PD-10) for purification

Procedure:

-

Antibody Preparation: Adjust the concentration of the mAb to 5-10 mg/mL in the conjugation buffer. Ensure the buffer is free of primary amines.

-

DOTA-NHS Ester Preparation: Immediately before use, dissolve the DOTA-NHS ester in DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the DOTA-NHS ester solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.[17]

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.[17]

-

Purification: Purify the DOTA-mAb conjugate using an SEC column equilibrated with a suitable storage buffer (e.g., PBS). Collect the fractions containing the conjugated antibody.

-

Characterization: Determine the number of DOTA molecules per antibody using mass spectrometry or by radiolabeling with a known amount of radiometal and measuring the specific activity. Assess the immunoreactivity of the conjugate via ELISA or flow cytometry.

Protocol 2: Radiolabeling of a DOTA-Peptide with Gallium-68

Materials:

-

DOTA-peptide conjugate (e.g., DOTA-TATE)

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for elution

-

Sodium acetate buffer (1 M, pH 4.5)

-

Heating block

-

Radio-TLC or Radio-HPLC for quality control

Procedure:

-

Elution: Elute the ⁶⁸Ga from the generator using 0.1 M HCl according to the manufacturer's instructions.

-

Reaction Setup: In a sterile vial, add the DOTA-peptide conjugate (typically 10-50 µg) dissolved in water. Add the sodium acetate buffer to adjust the pH to 3.5-4.5.

-

Radiolabeling: Add the ⁶⁸Ga eluate to the reaction vial. Heat the mixture at 95-100°C for 5-10 minutes.[18]

-

Quality Control: After cooling, determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC.[19][20][21] The RCP should typically be >95%.

-

Formulation: If the RCP is acceptable, the product can be formulated for injection by adding a suitable buffer (e.g., sterile saline) and passing it through a 0.22 µm sterile filter.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in DOTA bioconjugation.

Caption: Workflow for the conjugation and radiolabeling of a monoclonal antibody.

References

- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis and chelation chemistry of DOTA-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Formation kinetics and stability studies on the lanthanide complexes of 1,4,7,10-tetraazacyclododecane-N,N',N",N"'-tetraacetic acid by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Direct determination of stability constants of lanthanide ion chelates by laser-excited europium(III) luminescence spectroscopy: application to cyclic and acyclic aminocarboxylate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. Stability assessment of different chelating moieties used for elemental labeling of bio-molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Properties, Solution State Behavior, and Crystal Structures of Chelates of DOTMA - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pbr.mazums.ac.ir [pbr.mazums.ac.ir]

Methodological & Application

Application Notes and Protocols for 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester), a key bifunctional chelator in the development of targeted radiopharmaceuticals and molecular imaging agents.

Introduction

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a derivative of the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its unique structure, featuring a primary amine for bioconjugation and three tert-butyl ester protected carboxylic acid groups, makes it an invaluable tool in the field of nuclear medicine and molecular imaging.[1][2][3][4] The DOTA macrocycle forms highly stable complexes with a variety of metal ions, including radionuclides used in Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), and Targeted Radionuclide Therapy.[1][2][3][4] The tert-butyl ester protecting groups allow for controlled, site-specific conjugation to biomolecules before the introduction of the metal ion.[2][3][4]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is provided in the table below.

| Property | Value | Reference |

| CAS Number | 173308-19-5 | [1][5] |

| Molecular Formula | C₃₀H₅₈N₆O₇ | [5] |

| Molecular Weight | 614.82 g/mol | [5] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and CH₂Cl₂ | [3] |

Applications

The primary applications of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) lie in its ability to link targeting biomolecules with diagnostic or therapeutic radionuclides.

-

Radiopharmaceutical Development: This compound is a cornerstone in creating targeted radiopharmaceuticals for both diagnostic imaging and therapy (theranostics).[3][4]

-

PET Imaging: The DOTA cage can be chelated with Gallium-68 (⁶⁸Ga) for PET imaging of tumors and other pathologies.

-

Targeted Radionuclide Therapy: By chelating with therapeutic isotopes like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), it enables the targeted delivery of radiation to cancer cells.[2]

-

Bioconjugation: The terminal primary amine provides a reactive handle for covalent attachment to various biomolecules, including peptides, antibodies, and other proteins.[1] This allows for the specific targeting of disease-associated markers.

-

Preclinical and Clinical Research: It is extensively used in preclinical research to develop and evaluate new targeted imaging and therapeutic agents. Some DOTA-conjugated molecules have advanced to clinical trials and routine clinical use.

Experimental Protocols

The following protocols provide a general framework for the use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester). Optimization may be required for specific biomolecules and applications.

Protocol 1: Bioconjugation to a Peptide

This protocol describes the conjugation of the chelator to a peptide via its primary amine, targeting a carboxylic acid group on the peptide.

Materials:

-

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

-

Peptide with an available carboxylic acid group

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HATU, HBTU)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Activation of Peptide Carboxylic Acid:

-

Dissolve the peptide in anhydrous DMF.

-

Add DCC (1.2 equivalents) and NHS (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester activated peptide.

-

-

Conjugation Reaction:

-

Dissolve 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) (1.5 equivalents) in anhydrous DMF.

-

Add the solution of the activated peptide to the DOTA derivative solution.

-

Add DIPEA (2 equivalents) to the reaction mixture to act as a base.

-

Stir the reaction at room temperature overnight.

-

-

Purification:

-

Monitor the reaction progress by RP-HPLC.

-

Once the reaction is complete, purify the DOTA-peptide-tris(tBu ester) conjugate by preparative RP-HPLC.

-

Lyophilize the pure fractions to obtain the final product as a white powder.

-

Workflow for Peptide Bioconjugation

Caption: Workflow for the bioconjugation of a peptide with the DOTA derivative.

Protocol 2: Deprotection of tert-Butyl Esters

This protocol outlines the removal of the tBu protecting groups to enable metal chelation.

Materials:

-

DOTA-peptide-tris(tBu ester) conjugate

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) (as a scavenger)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Cleavage Reaction:

-

Dissolve the DOTA-peptide-tris(tBu ester) conjugate in a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Precipitation and Washing:

-

Precipitate the deprotected DOTA-peptide conjugate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the product.

-

Wash the pellet with cold diethyl ether multiple times to remove residual TFA and scavengers.

-

-

Purification and Lyophilization:

-

Purify the deprotected conjugate by RP-HPLC.

-

Lyophilize the pure fractions to obtain the final DOTA-peptide conjugate.

-

Workflow for Deprotection

References

- 1. Procedure guidelines for PET/CT tumour imaging with 68Ga-DOTA-conjugated peptides: 68Ga-DOTA-TOC, 68Ga-DOTA-NOC, 68Ga-DOTA-TATE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Assessment of Peptide Gd-DOTA Conjugates Targeting Extra Domain B Fibronectin for Magnetic Resonance Molecular Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of ⁶⁸Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antibody Labeling with 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of chelating agents to monoclonal antibodies (mAbs) is a critical step in the development of antibody-radionuclide conjugates (ARCs) for targeted radioimmunotherapy and molecular imaging. The macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is widely employed due to its ability to form highly stable complexes with a variety of radiometals, including therapeutic (e.g., ¹⁷⁷Lu, ⁹⁰Y) and diagnostic (e.g., ⁶⁸Ga, ⁶⁴Cu) isotopes.

This document provides a detailed protocol for the covalent attachment of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a monoclonal antibody. This specific DOTA derivative possesses a primary amine for conjugation and three tert-butyl ester protected carboxylic acid groups. This protection strategy necessitates a multi-step approach:

-

Antibody Preparation: Ensuring the antibody is in a suitable buffer for conjugation.

-

Antibody Activation: Activation of the antibody's carboxyl groups (on aspartic and glutamic acid residues) using carbodiimide chemistry (EDC/NHS).

-

Conjugation: Covalent bond formation between the activated antibody and the primary amine of the DOTA derivative.

-

Purification: Removal of excess reagents to yield the protected antibody-DOTA conjugate.

-

Deprotection: Cleavage of the tert-butyl ester protecting groups to generate the functional chelating sites.

-

Final Purification: Isolation of the final, functional antibody-DOTA conjugate.

This protocol is designed to provide a robust framework for researchers. However, optimization of specific parameters, such as molar ratios, may be necessary for different antibodies to achieve the desired chelator-to-antibody ratio (CAR) while preserving immunoreactivity.

Data Presentation

Successful antibody-DOTA conjugation requires careful control of reaction parameters to achieve a desirable chelator-to-antibody ratio (CAR). An insufficient CAR can lead to low specific activity, while an excessive CAR may compromise the antibody's immunoreactivity and lead to altered pharmacokinetic properties, such as increased uptake in the liver and spleen.[1][2] The following tables provide recommended ranges for key reaction parameters and expected outcomes. Empirical optimization for each specific antibody is highly recommended.

Table 1: Recommended Molar Ratios for Conjugation Reaction

| Reagent | Molar Ratio (Reagent:Antibody) | Purpose |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 10:1 to 50:1 | Activates carboxyl groups on the antibody. |

| Sulfo-NHS (N-hydroxysulfosuccinimide) | 20:1 to 100:1 | Stabilizes the activated carboxyl groups, improving reaction efficiency. |

| 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) | 10:1 to 50:1 | Provides the chelator to be conjugated to the antibody. |

Table 2: Influence of Chelator-to-Antibody Ratio (CAR) on Conjugate Properties

| Chelator-to-Antibody Ratio (CAR) | Impact on Immunoreactivity | Impact on Pharmacokinetics | Recommended Application |

| Low (1-3) | Minimal impact | Closer to native antibody | Imaging applications where high specific activity is not the primary concern. |

| Moderate (4-8) | Potential for slight decrease | May show slightly faster clearance | Balance for therapeutic applications requiring good specific activity and retained targeting. |

| High (>8) | Significant potential for decrease | Can lead to rapid clearance and increased liver/spleen uptake[1] | Generally not recommended due to potential loss of function. |

Experimental Protocols

This section details the step-by-step methodology for the conjugation of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a monoclonal antibody.

Protocol 1: Antibody Preparation

-

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris) or carboxyl groups (e.g., acetate), a buffer exchange must be performed. Dialyze the antibody against 1X PBS (Phosphate Buffered Saline), pH 7.2-7.4 overnight at 4°C or use a desalting column according to the manufacturer's instructions.

-

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in 1X PBS. Determine the precise concentration by measuring the absorbance at 280 nm (A280).

Protocol 2: Activation of Antibody Carboxyl Groups

-

Reaction Setup: In a microcentrifuge tube, add the prepared antibody solution.

-

Buffer Adjustment: Add Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to the antibody solution.

-

Reagent Preparation: Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or water.

-

Activation: Add the desired molar excess of EDC and Sulfo-NHS to the antibody solution. A common starting point is a 20-fold molar excess of EDC and a 40-fold molar excess of Sulfo-NHS relative to the antibody.

-

Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.

Protocol 3: Conjugation with 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

-

DOTA Derivative Preparation: Prepare a stock solution of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in anhydrous DMSO.

-

pH Adjustment: Adjust the pH of the activated antibody solution to 7.2-8.0 by adding Coupling Buffer (e.g., 1X PBS, pH 7.4).

-

Conjugation Reaction: Add the desired molar excess of the DOTA derivative solution to the activated antibody solution. A starting point of 20-fold molar excess is recommended. The final concentration of DMSO in the reaction mixture should not exceed 10%.

-

Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Quenching (Optional): To quench any unreacted activated carboxyl groups, add a solution of hydroxylamine or Tris-HCl to a final concentration of 10-50 mM and incubate for 15-30 minutes.

Protocol 4: Purification of the Protected Antibody-DOTA Conjugate

-

Purification Method: Remove unconjugated DOTA derivative and other small molecule reagents by size-exclusion chromatography (SEC) using a desalting column (e.g., PD-10) or through dialysis against 1X PBS, pH 7.4.

-

Fraction Collection: If using SEC, collect the fractions containing the antibody conjugate.

-

Concentration Measurement: Determine the protein concentration of the purified conjugate by measuring the absorbance at 280 nm.

Protocol 5: Deprotection of tert-Butyl Esters

-

Reaction Setup: In a suitable reaction vessel, place the purified protected antibody-DOTA conjugate.

-

Deprotection Solution: Prepare a deprotection solution of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Deprotection Reaction: Add the deprotection solution to the conjugate and incubate for 2-4 hours at room temperature.[3] The reaction should be performed in a fume hood with appropriate personal protective equipment.

-

TFA Removal: Remove the TFA by gentle evaporation under a stream of nitrogen or by lyophilization.

Protocol 6: Final Purification and Characterization

-

Purification: Purify the deprotected antibody-DOTA conjugate using SEC or dialysis to remove residual TFA and other small molecules. The final storage buffer should be suitable for the antibody's stability (e.g., 1X PBS, pH 7.4).

-

Characterization:

-

Protein Concentration: Determine the final concentration using A280.

-

Chelator-to-Antibody Ratio (CAR): The CAR can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay after complexing with a metal ion.[4]

-

Immunoreactivity: Assess the binding affinity of the final conjugate to its target antigen using methods like ELISA or surface plasmon resonance (SPR).

-

Purity and Aggregation: Analyze the conjugate by SDS-PAGE and size-exclusion chromatography (SEC-HPLC) to assess purity and the presence of aggregates.

-

Visualization

Caption: Workflow for antibody labeling with 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester).

Disclaimer: This protocol provides a general guideline. All reagents and procedures should be handled by trained personnel in a suitable laboratory environment. Optimization of reaction conditions is often necessary for specific antibodies and applications.

References

- 1. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA | Journal of Nuclear Medicine [jnm.snmjournals.org]

Application Notes and Protocols for 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in PET Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) in the development of targeted radiopharmaceuticals for Positron Emission Tomography (PET) imaging.

Introduction to 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is a bifunctional chelator essential for the development of targeted PET imaging agents. Its structure comprises a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle, which serves as a highly stable chelating agent for various radiometals, particularly Gallium-68 (⁶⁸Ga). The primary amine group (-NH₂) on the aminoethyl mono-amide linker provides a reactive site for conjugation to targeting biomolecules such as peptides, antibodies, or small molecules. The three tert-butyl (tBu) ester groups protect the carboxylic acid functionalities of the DOTA cage during the conjugation process, preventing unwanted side reactions. These protecting groups are subsequently removed under acidic conditions to allow for efficient radiolabeling.

Key Applications in PET Imaging

The primary application of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) is in the preparation of targeted radiopharmaceuticals for non-invasive in vivo imaging.[1][2] Key applications include:

-

Oncology: Development of PET tracers for imaging tumors that overexpress specific receptors. By conjugating the DOTA chelator to a tumor-targeting peptide or antibody, it is possible to visualize and quantify receptor expression, aiding in diagnosis, staging, and monitoring of therapeutic response.

-

Cardiology: Imaging of cardiovascular diseases, such as atherosclerosis, by targeting markers of inflammation or angiogenesis.[3]

-

Neurology: Development of probes for imaging neuroreceptors and transporters in the brain.

-

Theranostics: The DOTA cage can also chelate therapeutic radionuclides (e.g., Lutetium-177, Yttrium-90), enabling the development of theranostic agents that combine diagnostic imaging with targeted radionuclide therapy.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for ⁶⁸Ga-labeled DOTA-conjugated peptides from preclinical studies. These values are representative and may vary depending on the specific peptide, experimental conditions, and animal model used.

Table 1: Radiolabeling Efficiency and Quality Control Parameters

| Parameter | Typical Value | Method | Reference |

| Radiochemical Yield (RCY) | > 80% | Radio-TLC/Radio-HPLC | [4] |

| Radiochemical Purity (RCP) | > 95% | Radio-TLC/Radio-HPLC | [2][5] |

| Specific Activity | 8.7 ± 1.1 GBq/μmol | Calculated | [3] |

| pH of final product | 4.5 - 7.5 | pH strip/meter | [2] |

Table 2: In Vitro Cell Binding Assay Data for a Representative ⁶⁸Ga-DOTA-Peptide

| Parameter | Typical Value | Cell Line | Assay Type | Reference |

| Dissociation Constant (Kd) | 50 nM | HT-1080 | Saturation Binding | [6] |

| IC50 | 75 nM | HUVEC | Competitive Binding | [6] |

| Cellular Uptake | 121 ± 4 KBq/mg protein (60 min) | HT29 | Internalization Assay | [7] |

Table 3: Ex Vivo Biodistribution of a Representative ⁶⁸Ga-DOTA-RGD Peptide in a Tumor Xenograft Model (1-hour post-injection)

| Organ | % Injected Dose per Gram (%ID/g) |

| Blood | 1.84 ± 0.02 |

| Heart | < 1 |

| Lungs | < 2 |

| Liver | 0.96 ± 0.02 |

| Spleen | < 2 |

| Kidneys | 12.74 ± 3.71 |

| Muscle | < 1 |

| Bone | < 1 |

| Tumor | 5.3 ± 1.9 |

Data is representative and compiled from various sources for illustrative purposes.[8][9]

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis, radiolabeling, and evaluation of a ⁶⁸Ga-DOTA-conjugated peptide for PET imaging.

Conjugation of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to a Targeting Peptide

This protocol describes the solution-phase conjugation of the DOTA chelator to a peptide with a free amine group.

Materials:

-

2-Aminoethyl-mono-amide-DOTA-tris(tBu ester)

-

Targeting peptide with a free amine group (e.g., on a lysine side chain)

-

N,N-Diisopropylethylamine (DIPEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Anhydrous Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

HPLC purification system

Procedure:

-

Dissolve the targeting peptide in anhydrous DMF.

-

Add a 1.5-fold molar excess of 2-Aminoethyl-mono-amide-DOTA-tris(tBu ester) to the peptide solution.

-

Add a 2-fold molar excess of HBTU and a 4-fold molar excess of DIPEA to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.

-

Once the reaction is complete, remove the DMF under vacuum.

-

Deprotection: To remove the tBu protecting groups, treat the dried residue with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[10][11]

-

Precipitate the deprotected DOTA-peptide conjugate by adding cold diethyl ether.

-

Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether twice.

-

Dry the DOTA-peptide conjugate under vacuum.

-

Purify the crude product by preparative HPLC.

-

Lyophilize the pure fractions to obtain the final DOTA-peptide conjugate as a white powder.

⁶⁸Ga-Radiolabeling of the DOTA-Peptide Conjugate

This protocol describes the manual radiolabeling of a DOTA-conjugated peptide with ⁶⁸Ga eluted from a ⁶⁸Ge/⁶⁸Ga generator.

Materials:

-

⁶⁸Ge/⁶⁸Ga generator

-

DOTA-peptide conjugate

-

Sodium acetate buffer (1 M, pH 4.5)

-

Sterile, metal-free water

-

Heating block

-

Sterile 0.22 µm filter

-